

The Discovery and Isolation of 8-Formylophiopogonone B: A Technical Guide

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Compound of Interest

Compound Name: 8-Formylophiopogonone B

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This whitepaper provides an in-depth technical overview of the discovery, isolation, and structural elucidation of **8-Formylophiopogonone B**, a homoisoflavonoid identified from the root tubers of *Ophiopogon japonicus*. This document details the experimental protocols, quantitative data from the isolation process, and the compound's potential biological significance.

Introduction

Ophiopogon japonicus, a perennial herb native to East Asia, is a well-known plant in traditional medicine. Its root tubers are a rich source of various bioactive secondary metabolites, including steroidal saponins and a diverse array of homoisoflavonoids. Among these, the formylated homoisoflavonoids represent a rare subclass with potential pharmacological activities. This guide focuses on **8-Formylophiopogonone B**, a noteworthy member of this subclass, first reported by a phytochemical study on the root tubers of *Ophiopogon japonicus*.^[1]

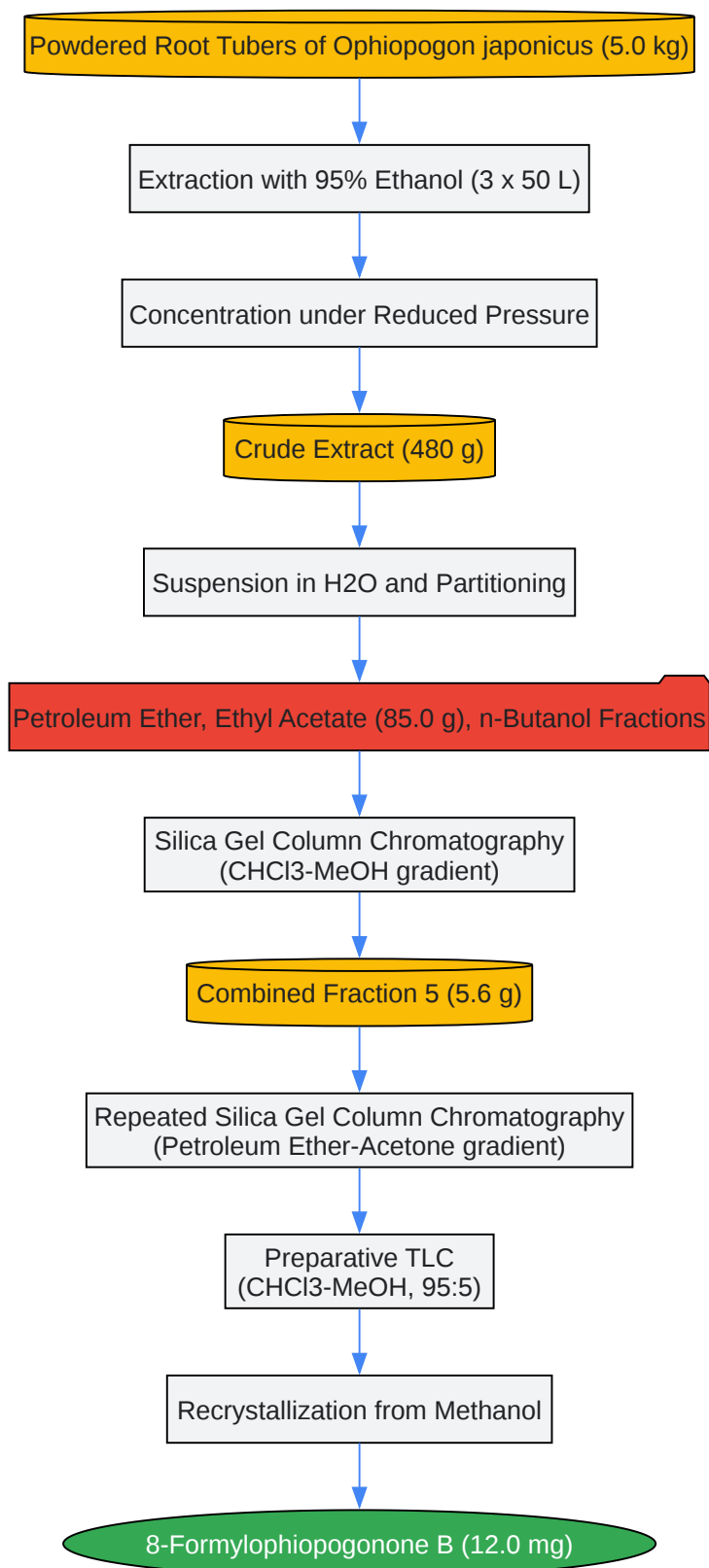
Isolation and Purification

The isolation of **8-Formylophiopogonone B** is a multi-step process involving extraction and chromatographic separation. The following protocol is based on the initial discovery and isolation of the compound.^[1]

Experimental Protocol:

- Plant Material and Extraction:
 - Air-dried and powdered root tubers of *Ophiopogon japonicus* (5.0 kg) were extracted three times with 95% ethanol (3 x 50 L) at room temperature.
 - The combined extracts were concentrated under reduced pressure to yield a crude extract (480 g).
 - The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Chromatographic Separation:
 - The ethyl acetate fraction (85.0 g) was subjected to silica gel column chromatography.
 - The column was eluted with a gradient of increasing polarity using a chloroform-methanol solvent system (from 100:0 to 0:100 v/v).
 - Fractions were collected and monitored by thin-layer chromatography (TLC).
 - Similar fractions were combined based on their TLC profiles.
- Purification of **8-Formylophiopogonone B**:
 - A specific combined fraction (Fr. 5, 5.6 g), eluted with chloroform-methanol (98:2), was further purified by repeated silica gel column chromatography using a petroleum ether-acetone gradient.
 - This was followed by preparative TLC (pTLC) with chloroform-methanol (95:5) as the developing solvent.
 - Final purification was achieved by recrystallization from methanol to yield **8-Formylophiopogonone B** as a white powder (12.0 mg).

Isolation Workflow Diagram:



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Isolation workflow for **8-Formylophiopogonone B**.

Structural Elucidation

The structure of **8-Formylophiopogonone B** was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[1]

Spectroscopic Data:

Technique	Data
HR-ESI-MS	m/z 355.1182 [M+H] ⁺ (calculated for C ₂₀ H ₁₉ O ₆ , 355.1182)
¹ H NMR	See original publication for detailed chemical shifts and coupling constants.
¹³ C NMR	See original publication for detailed chemical shifts.
2D NMR	HMQC, HMBC, and NOESY experiments were used to confirm the planar structure and relative stereochemistry.

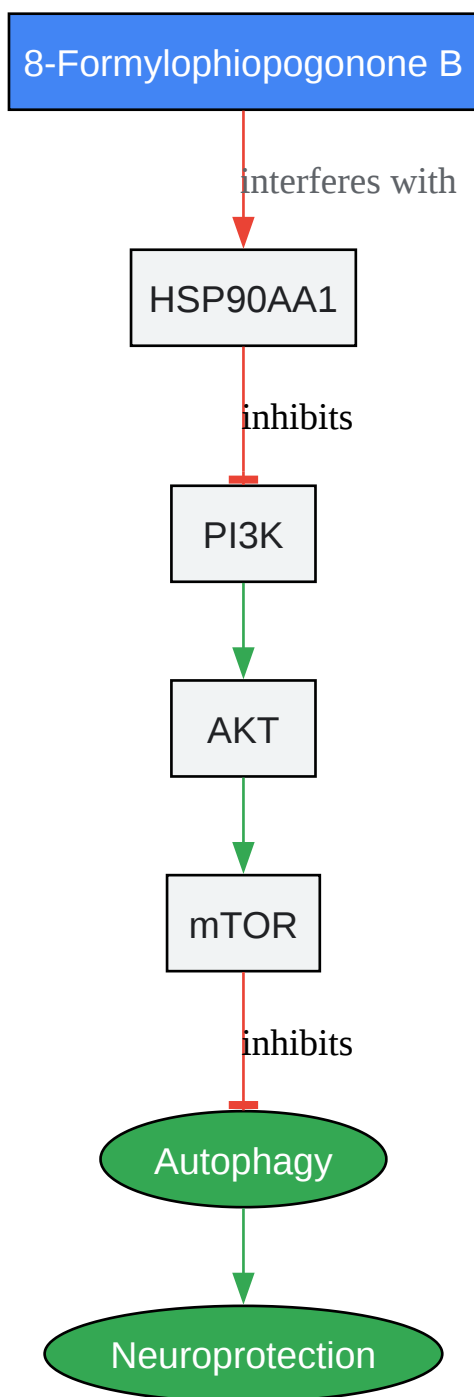
The spectroscopic data confirmed the molecular formula as C₂₀H₁₈O₆ and established the presence of a homoisoflavonoid skeleton with a formyl group at the C-8 position.

Biological Activity and Potential Signaling Pathway

Subsequent research has not only confirmed the natural occurrence of **8-Formylophiopogonone B** but has also explored its biological activities.^[2] Notably, it has demonstrated neuroprotective effects in a cell-based model of Parkinson's disease.^[2]

The proposed mechanism of action for its neuroprotective effects involves the enhancement of autophagy.^[2] It is suggested that **8-Formylophiopogonone B** may interfere with the human HSP90AA1, thereby preventing the inhibition of the classic PI3K-AKT-mTOR signaling pathway.^[2]

Proposed Signaling Pathway Diagram:



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Proposed neuroprotective signaling pathway of **8-Formylophiopogonone B**.

Conclusion

The discovery and isolation of **8-Formylophiopogonone B** from *Ophiopogon japonicus* have expanded the known diversity of homoisoflavonoids. The detailed experimental protocols

provided herein offer a reproducible method for its isolation. Furthermore, the elucidation of its neuroprotective activities and potential mechanism of action highlights its promise as a lead compound for further investigation in drug development, particularly for neurodegenerative diseases. This technical guide serves as a comprehensive resource for researchers interested in the natural product chemistry and pharmacology of this intriguing molecule.

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References

- 1. deepdyve.com [deepdyve.com]
- 2. pubs.acs.org [pubs.acs.org]
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